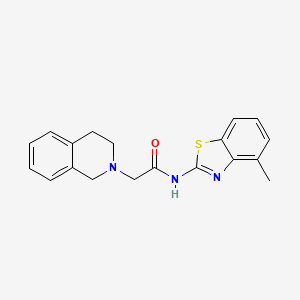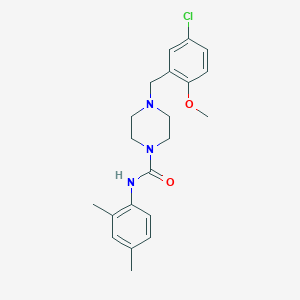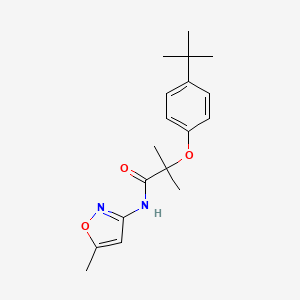
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Übersicht
Beschreibung
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is commonly referred to as DMBA-N-Me and is a derivative of benzothiazole and isoquinoline.
Wirkmechanismus
The mechanism of action of DMBA-N-Me is not fully understood, but it is believed to exhibit its anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. DMBA-N-Me has also been found to bind to amyloid-beta protein and inhibit its aggregation, which is a hallmark of Alzheimer's disease. In photodynamic therapy, DMBA-N-Me acts as a photosensitizer and generates reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
DMBA-N-Me has been found to exhibit anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to inhibit the aggregation of amyloid-beta protein, which is associated with Alzheimer's disease. In photodynamic therapy, DMBA-N-Me has been found to induce cell death in cancer cells upon exposure to light.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DMBA-N-Me is its potential as a fluorescent probe for the detection of amyloid-beta protein, which is a hallmark of Alzheimer's disease. Additionally, DMBA-N-Me has been found to exhibit anti-cancer activity in various cancer cell lines, which makes it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of DMBA-N-Me is its potential toxicity, which needs to be further studied before it can be used in clinical applications.
Zukünftige Richtungen
There are several future directions for the study of DMBA-N-Me. One direction is the further study of its anti-cancer activity and its potential as an anti-cancer drug. Another direction is the development of DMBA-N-Me as a fluorescent probe for the detection of amyloid-beta protein in vivo. Additionally, further studies are needed to determine the potential toxicity of DMBA-N-Me and its safety for use in clinical applications.
Conclusion:
DMBA-N-Me is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. It has been found to exhibit anti-cancer activity, potential as a fluorescent probe for the detection of amyloid-beta protein, and potential as a photosensitizer in photodynamic therapy. Further studies are needed to fully understand its mechanism of action, potential toxicity, and safety for use in clinical applications.
Wissenschaftliche Forschungsanwendungen
DMBA-N-Me has been extensively studied for its potential application in various fields of research. It has been found to exhibit anti-cancer activity and has been studied for its potential as an anti-cancer drug. DMBA-N-Me has also been studied for its potential as a fluorescent probe for the detection of amyloid-beta protein, which is associated with Alzheimer's disease. Additionally, DMBA-N-Me has been studied for its potential as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-5-4-8-16-18(13)21-19(24-16)20-17(23)12-22-10-9-14-6-2-3-7-15(14)11-22/h2-8H,9-12H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSMYPQWQWZZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-benzyl-5-{3-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4840579.png)


![(3-aminopropyl)[2-(2-phenoxyethoxy)ethyl]amine](/img/structure/B4840595.png)
![N-[2-(2-methoxyphenoxy)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4840601.png)

![1-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4840613.png)

![5-[(1-methyl-1H-pyrazol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4840632.png)
![N-allyl-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B4840637.png)
![2-(3,4-diethoxyphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B4840658.png)
![4-({3-[(2-benzylphenoxy)methyl]-4-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4840660.png)
![methyl 2-[(3-{[(2-methylphenoxy)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B4840663.png)